molecular formula C10H12BrN B1337240 (2R)-2-(4-bromophenyl)pyrrolidine CAS No. 1189155-63-2

(2R)-2-(4-bromophenyl)pyrrolidine

Cat. No. B1337240
M. Wt: 226.11 g/mol
InChI Key: HIJZBROSVFKSCP-SNVBAGLBSA-N
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Description

The compound (2R)-2-(4-bromophenyl)pyrrolidine is a derivative of pyrrolidine, which is a five-membered heterocyclic amine. The presence of a 4-bromophenyl group attached to the pyrrolidine ring suggests that this compound could be of interest in various chemical reactions and could potentially serve as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, a cyclopalladated complex involving 2-(4-bromophenyl)pyridine was synthesized and characterized, which indicates the potential for palladium-catalyzed reactions involving bromophenyl-substituted compounds . Another related compound, 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, was synthesized through an intramolecular cycloaddition reaction, showcasing the reactivity of bromophenyl-containing pyrrolidine derivatives under cycloaddition conditions .

Molecular Structure Analysis

The molecular structure of related bromophenyl compounds has been elucidated using X-ray diffraction, which provides insight into the arrangement of atoms and the geometry of the molecule. For example, the crystal structure of a 4-bromobenzyl-substituted triazole compound was determined, revealing a triclinic space group and specific bond lengths and angles . This information is crucial for understanding the reactivity and interaction of such molecules.

Chemical Reactions Analysis

Compounds with a bromophenyl moiety are known to participate in various chemical reactions. The cyclopalladated complexes mentioned earlier were used in coupling reactions of aryl chlorides, demonstrating the utility of bromophenyl compounds in cross-coupling chemistry . The antifungal activity of a 4-bromobenzyl-substituted triazole also suggests potential bioactivity, which could be explored for (2R)-2-(4-bromophenyl)pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-substituted compounds can be inferred from related studies. For instance, the luminescent properties of cyclopalladated complexes indicate that such compounds may have interesting optical properties . The weak intermolecular hydrogen bonding observed in the crystal structure of a related compound suggests potential for molecular recognition and self-assembly . These properties are important for the application of (2R)-2-(4-bromophenyl)pyrrolidine in materials science and supramolecular chemistry.

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Carbapenem Synthesis : A study by Hashihayata et al. (2002) utilized a (2R,4S)-trans-disubstituted pyrrolidine ring system, constructed through iodine-mediated oxidative cyclization, as a crucial step in synthesizing the side-chain of a novel ultrabroad-spectrum carbapenem, showcasing the compound's role in antibiotic development Hashihayata et al., 2002.

  • Hydrogen-bonding Patterns : Research by Balderson et al. (2007) on enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, highlighted the compound's hydrogen-bonding patterns, contributing to our understanding of molecular structures and interactions Balderson et al., 2007.

  • Antithrombin Activity : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, including those derived from (2R)-2-(4-bromophenyl)pyrrolidine, demonstrating potential antithrombin activities through comprehensive molecular docking studies, indicating the compound's relevance in designing anticoagulant therapies Ayan et al., 2013.

Biological and Pharmacological Research

  • Glycosidase Inhibition and Cancer Cell Growth : Fiaux et al. (2005) prepared new pyrrolidine-3,4-diol derivatives from (2R)-2-(4-bromophenyl)pyrrolidine, finding that one derivative was a potent inhibitor of alpha-mannosidase and, with further modifications, showed growth inhibitory properties against human glioblastoma and melanoma cells, offering insights into cancer treatment research Fiaux et al., 2005.

  • Antioxidant and Anticholinergic Activities : Rezai et al. (2018) synthesized and evaluated the antioxidant and anticholinergic activities of bromophenols derived from (2R)-2-(4-bromophenyl)pyrrolidine, demonstrating significant biological activities and potential for therapeutic applications Rezai et al., 2018.

Material Science and Other Applications

  • Polymer Synthesis : Koohmareh et al. (2014) synthesized new copolymers incorporating (2R)-2-(4-bromophenyl)pyrrolidine units, highlighting the compound's utility in creating materials with desirable optical properties, indicating potential applications in electronics and photonics Koohmareh et al., 2014.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .

properties

IUPAC Name

(2R)-2-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJZBROSVFKSCP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427567
Record name (2R)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(4-bromophenyl)pyrrolidine

CAS RN

1189155-63-2
Record name (2R)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (1.52 g, 40 mmol) was added to a solution of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (4.48 g, 20 mmol) in H2O/MeOH (30 mL, v/v 1:4) at −41° C. After stirred for 4 hrs, the solution was allowed to warm to room temperature. Once the reaction was deemed complete by TLC, the unreacted NaBH4 was quenched by the addition of 2 N HCl. The solution was then diluted with water and ether, and separated two layers. The aqueous layer was washed with an additional portion of ether, basified with 4 M NaOH (pH 12-13) and washed with ethyl acetate. The combined organic extracts were washed with brine, and then dried over Na2SO4. Evaporation of the solvent afforded the title crude product as a yellow oil (3.8 g, yield 84%), which was used directly in the next step. LC-MS (ESI) m/z: 226 (M+1)+.
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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